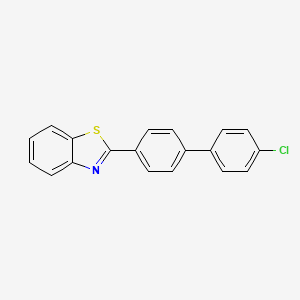

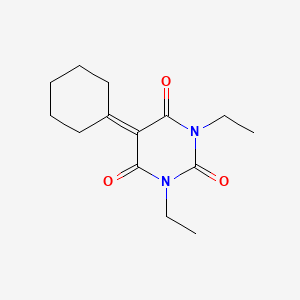

![molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

[Ala11,D-Leu15]-Orexin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Ala11,D-Leu15]-Orexin B 是一种合成的肽类,可作为食欲素-2 受体 (OX2) 的强效且选择性激动剂。 该化合物衍生自天然神经肽食欲素 B,并在第 11 位和第 15 位氨基酸位置进行了特定修饰,分别用丙氨酸和 D-亮氨酸取代 。 该化合物对 OX2 的选择性比对食欲素-1 受体 (OX1) 高 400 倍,使其成为科学研究中宝贵的工具 。

准备方法

合成路线和反应条件

[Ala11,D-Leu15]-Orexin B 的合成涉及固相肽合成 (SPPS),这是一种常用的肽类生产方法。该过程从将 C 端氨基酸连接到固体树脂开始,然后依次添加受保护的氨基酸。每个氨基酸使用诸如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 之类的试剂偶联到不断增长的肽链中。 肽链完全组装后,将其从树脂中裂解并脱保护,得到最终产物 。

工业生产方法

虽然 this compound 的具体工业生产方法尚未广泛记录,但总体方法将涉及 SPPS 过程的放大。 这包括优化反应条件,使用自动肽合成仪,以及使用高效液相色谱 (HPLC) 进行纯化以达到所需的纯度水平 。

化学反应分析

反应类型

[Ala11,D-Leu15]-Orexin B 在其合成过程中主要经历肽键形成。 它相对稳定,在正常条件下不会轻易参与氧化、还原或取代反应 。

常用试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、羟基苯并三唑 (HOBt)

裂解试剂: 三氟乙酸 (TFA),用于从树脂中除去肽

纯化: 高效液相色谱 (HPLC)

主要产物

科学研究应用

[Ala11,D-Leu15]-Orexin B 由于其对食欲素-2 受体的高选择性,广泛应用于科学研究中。其应用包括:

作用机制

[Ala11,D-Leu15]-Orexin B 通过选择性地结合并激活食欲素-2 受体 (OX2) 来发挥作用。这种激活会触发涉及 G 蛋白的细胞内信号通路,导致神经元活动的调节。 该化合物对 OX2 而不是 OX1 的高选择性归因于第 11 位和第 15 位的特定氨基酸取代 。

相似化合物的比较

类似化合物

食欲素 A: 一种天然神经肽,可激活 OX1 和 OX2 受体。

食欲素 B: 肽类的未修饰形式,它也激活 OX1 和 OX2 受体,但与 [Ala11,D-Leu15]-Orexin B 相比,选择性较低。

独特性

This compound 由于其对食欲素-2 受体的高选择性而独一无二,使其成为研究 OX2 的特定功能而不会受到 OX1 激活的混淆影响的宝贵工具 。

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-UBNRXWOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of [Ala11,D-Leu15]-Orexin B?

A1: this compound is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, ] Binding to OX2R triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability and neurotransmitter release. [, ]

Q2: How does this compound differ from Orexin A in its receptor binding and effects?

A2: While Orexin A activates both OX1R and OX2R, this compound demonstrates a high selectivity for OX2R. [, ] This selectivity translates to distinct pharmacological profiles, with this compound exhibiting more specific effects on sleep/wake regulation and cataplexy without the potential reinforcing effects associated with OX1R activation. []

Q3: What are the key physiological effects of this compound administration observed in animal models?

A3: In rodent models of narcolepsy, this compound effectively increases wakefulness, stabilizes sleep architecture by reducing transitions between wakefulness and NREM sleep, and reduces cataplexy-like episodes. [] This highlights its potential as a treatment for sleep-wake disorders associated with orexin deficiency.

Q4: How does this compound influence glutamatergic transmission in the ventral tegmental area (VTA)?

A4: this compound enhances glutamatergic transmission in the VTA through two main mechanisms: 1) it increases presynaptic glutamate release in a protein kinase C (PKC)-dependent manner, and 2) it potentiates postsynaptic NMDA receptor activity, also via PKC activation. [] This suggests a role for OX2R in modulating reward and motivational processes.

Q5: Has this compound demonstrated efficacy in alleviating cardiovascular dysfunction?

A5: While Orexin A is known to elevate blood pressure and heart rate, this compound has demonstrated a cardioprotective effect in models of ischemia/reperfusion injury. [] This cardioprotection is linked to the activation of ERK1/2 and Akt signaling pathways in myocardial tissue. [] Interestingly, this effect is not seen with Orexin A, suggesting a unique role for OX2R in cardiac function.

Q6: Are there any known links between OX2R expression and human heart failure?

A6: Research suggests a potential correlation between OX2R and heart failure. Studies have shown a significant inverse correlation between OX2R expression and the severity of heart failure symptoms as assessed by the New York Heart Association (NYHA) functional classification. [] This finding warrants further investigation into the therapeutic potential of OX2R agonists in heart failure.

Q7: What are the potential advantages of targeting OX2R selectively for therapeutic purposes?

A7: Selective OX2R agonism, like that achieved with this compound, offers several potential advantages. These include: * Targeted effects on sleep/wake regulation and cataplexy: This minimizes the risk of off-target effects associated with broader orexin receptor activation. []* Reduced potential for drug-seeking behavior: Unlike Orexin A, this compound does not induce drug-seeking behavior in mice, suggesting a safer profile regarding addiction liability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

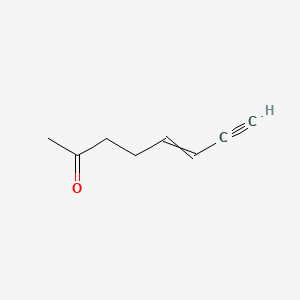

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)

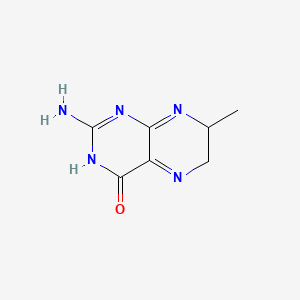

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

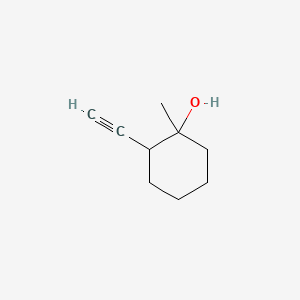

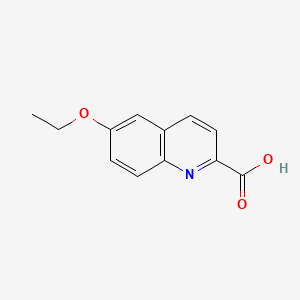

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

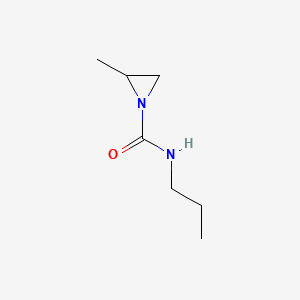

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)